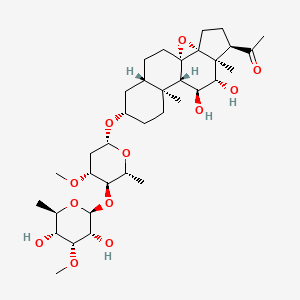

Tenacissoside F

Description

Properties

IUPAC Name |

1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3/t17-,18-,19+,20+,21+,22-,23+,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOHWIVFCMYBJP-HCGZSUPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)O)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)O)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tenacissoside F: A Technical Guide to its Discovery, Isolation, and Biological Context from Marsdenia tenacissima

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marsdenia tenacissima (Roxb.) Wight & Arn., a perennial climbing shrub, has a long history in traditional medicine, particularly in China, for treating a variety of ailments, including cancer and inflammatory conditions.[1][2][3] The medicinal properties of this plant are largely attributed to its rich content of C21 steroidal glycosides, a class of compounds that has demonstrated significant pharmacological potential.[2][4] Among the numerous glycosides isolated from this plant is Tenacissoside F, also referred to as Marstenacisside F. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting a generalized experimental protocol based on established methodologies for related compounds from Marsdenia tenacissima. Due to the limited publicly available data on this compound, this document also summarizes the biological activities and effects on signaling pathways of other closely related tenacissosides to provide a valuable contextual framework for future research and drug development endeavors.

Discovery and Structure Elucidation

This compound (Marstenacisside F) was first reported as one of five new pregnane glycosides isolated from the stems of Marsdenia tenacissima in 2011.[5] The structure of this compound and its companion compounds (Marstenacissides E, G, H, and I) were elucidated using a combination of advanced spectroscopic techniques.

Structural Analysis Methods:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy were fundamental in determining the carbon-hydrogen framework of the molecule.

-

2D NMR Techniques: Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY) were employed to establish the connectivity and spatial relationships between protons, aiding in the complete structural assignment.

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FABMS) was utilized to determine the molecular weight and fragmentation patterns, further confirming the proposed structure.[5]

While the aglycone of this compound is a polyoxypregnane steroid, its complete structure, including the specific sugar moieties and their linkages, was determined through these comprehensive analytical methods.

Experimental Protocols: Isolation of this compound

A detailed, step-by-step experimental protocol for the isolation of this compound is not explicitly available in the public domain. However, based on numerous studies on the isolation of C21 steroidal glycosides from Marsdenia tenacissima, a generalized and robust protocol can be constructed. The following methodology represents a typical workflow for the extraction and purification of tenacissosides.

Plant Material and Extraction

-

Collection and Preparation: The stems of Marsdenia tenacissima are collected, authenticated, and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with a solvent, typically 95% ethanol, at room temperature. This process is repeated multiple times to ensure the complete extraction of secondary metabolites. The resulting extracts are combined and concentrated under reduced pressure to yield a crude ethanol extract.

Fractionation and Chromatographic Purification

The crude extract is a complex mixture of various compounds. A multi-step fractionation and chromatographic process is required to isolate individual glycosides like this compound.

-

Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with the C21 steroidal glycosides typically concentrating in the ethyl acetate and n-butanol fractions.

-

Column Chromatography:

-

Silica Gel Chromatography: The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column, which separates molecules based on their size and polarity. Methanol is a common eluent for this step.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative reverse-phase HPLC (RP-HPLC). A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water. This technique allows for the isolation of highly pure compounds.

The following diagram illustrates the generalized workflow for the isolation of this compound.

References

- 1. Nine New Pregnane Glycosides from the Cultivated Medicinal Plant Marsdenia tenacissima [mdpi.com]

- 2. images.drugscreen.org.cn [images.drugscreen.org.cn]

- 3. tmrjournals.com [tmrjournals.com]

- 4. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyoxypregnane Glycosides from Root of Marsdenia tenacissima and Inhibited Nitric Oxide Levels in LPS Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Biosynthesis of Tenacissoside F in Marsdenia tenacissima

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete and experimentally verified biosynthetic pathway of Tenacissoside F has not yet been fully elucidated in the scientific literature. This document presents a putative pathway constructed from genomic data of Marsdenia tenacissima, established principles of steroid and saponin biosynthesis in plants, and the known chemical structures of related pregnane glycosides. The experimental protocols described are general methodologies employed in the field of natural product biosynthesis and serve as a guide for future research.

Introduction

This compound is a C21 steroidal glycoside isolated from Marsdenia tenacissima (Roxb.) Wight & Arn. (family Apocynaceae), a plant with a history of use in traditional medicine for treating various ailments, including cancer and inflammation. Like other members of its class, this compound consists of a C21 pregnane-type steroidal aglycone decorated with a unique sugar moiety. Understanding its biosynthesis is crucial for biotechnological production, metabolic engineering to enhance yield, and the generation of novel analogs with improved therapeutic properties.

A transcriptome analysis of Marsdenia tenacissima has identified 27 unigenes predicted to be involved in steroid biosynthesis, laying the groundwork for unraveling the formation of its characteristic polyoxypregnane glycosides[1]. This guide synthesizes this transcriptomic data with the well-established pathways of steroid and terpenoid biosynthesis to propose a logical sequence of enzymatic reactions leading to this compound.

Chemical Profile of this compound:

-

Molecular Formula: C₃₅H₅₆O₁₂[2]

-

Class: C21 Steroidal Glycoside (Pregnane-type)

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Formation of the Isoprenoid Precursors: Synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

-

Assembly and Cyclization of the Steroid Backbone: Construction of the C21 pregnane core from IPP and DMAPP, starting with cholesterol.

-

Post-Cyclization Modifications: A series of oxidation, reduction, and acylation reactions to form the specific aglycone, followed by sequential glycosylation to yield the final this compound molecule.

Stage 1: Formation of Isoprenoid Precursors (IPP and DMAPP)

Like all terpenoids, the biosynthesis of the steroid backbone of this compound begins with the universal C5 precursors, IPP and DMAPP. Plants utilize two distinct pathways for their synthesis:

-

Mevalonate (MVA) Pathway: Primarily located in the cytosol and mitochondria, this pathway starts from acetyl-CoA and is generally responsible for the synthesis of sterols, sesquiterpenes, and triterpenes.

-

Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate and is the source for monoterpenes, diterpenes, and carotenoids.

There is evidence of metabolic crosstalk between these two pathways. For steroidal saponins, the MVA pathway is considered the primary source of the cholesterol precursor.

Diagram: Isoprenoid Precursor Biosynthesis

Caption: Overview of the MVA and MEP pathways for the synthesis of IPP and DMAPP.

Stage 2: Formation of the C21 Pregnane Backbone

This stage begins with the condensation of IPP and DMAPP units to form squalene, which is then cyclized to form the initial steroid scaffold, cycloartenol, the precursor to cholesterol in plants. Cholesterol is subsequently converted into the C21 pregnane skeleton. Transcriptome analysis of M. tenacissima has identified candidate genes for these steps[1][4].

Key Putative Enzymes and Steps:

-

Squalene Synthesis:

-

Geranyl Diphosphate Synthase (GPPS): Catalyzes the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP).

-

Farnesyl Diphosphate Synthase (FPPS): Sequentially adds two molecules of IPP to DMAPP (or one to GPP) to form farnesyl pyrophosphate (FPP).

-

Squalene Synthase (SQS): Catalyzes the head-to-head condensation of two FPP molecules to form squalene. A putative SQS unigene has been identified in M. tenacissima[1].

-

-

Cyclization to Sterol:

-

Squalene Epoxidase (SQE) / Squalene Monooxygenase (SMO): Oxidizes squalene to 2,3-oxidosqualene. A putative SMO unigene is present in the M. tenacissima transcriptome[1].

-

Cycloartenol Synthase (CAS): Cyclizes 2,3-oxidosqualene to form cycloartenol, the first cyclic precursor in plant sterol biosynthesis.

-

-

Conversion to Cholesterol: Cycloartenol undergoes a series of demethylations, isomerizations, and reductions to yield cholesterol.

-

Side-Chain Cleavage to Pregnane Core:

-

Cholesterol is hydroxylated at positions C22 and C20.

-

A Cytochrome P450 side-chain cleavage enzyme (CYP450scc) catalyzes the cleavage of the C20-C22 bond, removing a C6 isocaproaldehyde unit to produce pregnenolone , the foundational C21 steroid.

-

Diagram: Pregnane Backbone Biosynthesis

Caption: Proposed pathway from FPP to the C21 pregnane core.

Stage 3: Tailoring and Glycosylation

Pregnenolone undergoes a series of extensive post-modification reactions, including hydroxylations, acetylations, and other acylations, to form the specific aglycone of this compound, which is likely a derivative of Tenacigenin B . These reactions are primarily catalyzed by Cytochrome P450 monooxygenases (CYPs) and various acyltransferases. The final step is the sequential attachment of sugar moieties by UDP-dependent glycosyltransferases (UGTs).

Key Tailoring Steps (Hypothetical):

-

Hydroxylations: Multiple CYPs introduce hydroxyl groups at various positions on the pregnane ring (e.g., C3, C8, C11, C12, C14, C17, C20), creating a polyoxygenated scaffold characteristic of Tenacissosides.

-

Acylations: Acyltransferases attach various acyl groups (e.g., tigloyl, acetyl, benzoyl) to the hydroxylated aglycone. The specific acyl groups and their positions are key determinants of the final compound's identity and bioactivity.

-

Glycosylation: A series of UGTs sequentially transfers activated sugar units (e.g., UDP-glucose, UDP-oleandrose) to the aglycone, typically starting at the C3 position. The sugar chain of this compound is assembled one sugar at a time, with each UGT specific for the sugar donor and the acceptor substrate (the growing glycoside).

Diagram: Hypothetical Final Steps to this compound

Caption: Proposed tailoring and glycosylation steps to form this compound.

Quantitative Data Summary

As the biosynthetic pathway for this compound is not yet established, there is no quantitative data available in the literature regarding enzyme kinetics, metabolite concentrations, or gene expression levels specific to its formation. The table below is a template for organizing such data once it becomes available through future research.

| Parameter | Enzyme/Gene (Putative) | Value | Units | Experimental Condition | Reference |

| Enzyme Kinetics | |||||

| Km | Squalene Synthase (SQS) | N/A | µM | in vitro assay | TBD |

| kcat | CYP450 (specific) | N/A | s⁻¹ | in vitro assay | TBD |

| Metabolite Levels | |||||

| Pregnenolone | - | N/A | µg/g FW | M. tenacissima leaf tissue | TBD |

| This compound | - | N/A | µg/g FW | M. tenacissima stem tissue | TBD |

| Gene Expression | |||||

| Relative Expression | SQS unigene | N/A | Fold Change | Leaf vs. Stem (qRT-PCR) | [1] |

| Relative Expression | UGT (specific) | N/A | Fold Change | Elicitor-treated cells | TBD |

N/A: Not Available; TBD: To Be Determined.

Experimental Protocols for Pathway Elucidation

Elucidating the biosynthetic pathway of a complex natural product like this compound requires a multi-faceted approach combining genomics, biochemistry, and analytical chemistry.

Protocol 1: Identification of Candidate Genes via Transcriptomics

Objective: To identify genes whose expression patterns correlate with this compound accumulation.

Methodology:

-

Plant Material: Collect different tissues (leaves, stems, roots) from M. tenacissima at various developmental stages, and under different conditions (e.g., with and without elicitor treatment like methyl jasmonate).

-

Metabolite Analysis: Quantify this compound levels in each sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

RNA Sequencing: Extract total RNA from each sample, prepare cDNA libraries, and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Perform differential gene expression analysis to identify genes upregulated in tissues/conditions with high this compound content.

-

Annotate upregulated genes by sequence homology (BLAST) against known biosynthetic enzymes (e.g., CYPs, UGTs, acyltransferases) from databases like NCBI and KEGG.

-

This approach was successfully used to identify 27 putative steroid biosynthesis unigenes in M. tenacissima[1].

-

Diagram: Transcriptomics Workflow

Caption: Workflow for identifying candidate biosynthetic genes using transcriptomics.

Protocol 2: Functional Characterization of Candidate Enzymes

Objective: To experimentally verify the function of candidate genes identified through transcriptomics.

Methodology:

-

Gene Cloning: Amplify the open reading frame (ORF) of a candidate gene (e.g., a putative CYP or UGT) from M. tenacissima cDNA using PCR.

-

Heterologous Expression: Clone the gene into an appropriate expression vector and express the recombinant protein in a suitable host system (e.g., E. coli for soluble enzymes, yeast or insect cells for membrane-bound CYPs).

-

In Vitro Enzymatic Assays:

-

Purify the recombinant protein.

-

Incubate the enzyme with a hypothesized substrate (e.g., pregnenolone for an early-step CYP; a known aglycone for a UGT) and necessary co-factors (NADPH for CYPs; UDP-sugar for UGTs).

-

Analyze the reaction products using HPLC-MS or Gas Chromatography-MS (GC-MS).

-

Confirm the structure of the product using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

In Vivo Assays: Co-express multiple pathway enzymes in a heterologous host like Nicotiana benthamiana or yeast to reconstitute segments of the pathway and confirm the sequence of reactions.

Protocol 3: Chemoproteomics for Enzyme Discovery

Objective: To identify enzymes that interact directly with biosynthetic intermediates.

Methodology:

-

Probe Synthesis: Synthesize chemical probes based on the structure of a known intermediate (e.g., Tenacigenin B). The probe includes a reactive group (for covalent binding) and a reporter tag (like biotin or a fluorescent dye)[5].

-

Protein Labeling: Incubate the probe with a total protein extract from M. tenacissima. The probe will covalently bind to enzymes that recognize it as a substrate.

-

Enrichment and Identification: Use the reporter tag to pull down the labeled proteins (e.g., with streptavidin beads for a biotin tag).

-

Mass Spectrometry: Identify the enriched proteins by digesting them into peptides and analyzing them via liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5].

Conclusion and Future Outlook

The biosynthesis of this compound is a complex process involving a large number of enzymatic steps. While the complete pathway remains to be elucidated, genomic data from M. tenacissima combined with established knowledge of steroid biosynthesis provides a robust hypothetical framework. This guide outlines this putative pathway, highlighting the key enzymatic families likely involved.

Future research should focus on the functional characterization of the candidate genes identified in the M. tenacissima transcriptome. A combination of in vitro enzymatic assays and in vivo pathway reconstitution in heterologous hosts will be essential to validate the proposed steps. The successful elucidation of this pathway will not only be a significant contribution to plant biochemistry but will also enable the development of metabolic engineering and synthetic biology platforms for the sustainable production of this compound and its derivatives for therapeutic applications.

References

- 1. Analysis of the transcriptome of Marsdenia tenacissima discovers putative polyoxypregnane glycoside biosynthetic genes and genetic markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]

Tenacissoside F: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside F is a member of the pregnane glycoside family of natural products. These compounds, characterized by a C21 steroidal aglycone linked to one or more sugar moieties, have garnered significant interest in the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources, available data on abundance, and methodologies for the isolation and characterization of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Abundance

The primary natural source of this compound is the stem of Marsdenia tenacissima, a perennial climbing plant belonging to the Asclepiadaceae family. This plant is widely distributed in the tropical and subtropical regions of Asia and has a long history of use in traditional medicine.

In 2011, a research group led by Xia et al. first reported the isolation and structural elucidation of five new pregnane glycosides from the stems of Marsdenia tenacissima, which they named marstenacissides E, F, G, H, and I. This compound is synonymous with marstenacisside F from this study.[1]

Quantitative Abundance

Currently, there is a lack of specific quantitative data in the published literature regarding the abundance or yield of this compound from Marsdenia tenacissima. The isolation of this compound has been described as part of broader phytochemical investigations focused on the discovery of new molecular entities, rather than on quantifying the yield of individual components. The concentration of secondary metabolites in plants can be influenced by various factors, including geographical location, climate, and harvest time.

Experimental Protocols

While a specific, detailed protocol solely for the isolation of this compound is not available, the general methodology employed for the separation of pregnane glycosides from Marsdenia tenacissima can be inferred from the work of Xia et al. (2011) and other similar studies. The process typically involves extraction, fractionation, and chromatography.

General Isolation and Purification Protocol for Pregnane Glycosides from Marsdenia tenacissima

1. Extraction:

-

The air-dried and powdered stems of Marsdenia tenacissima are subjected to exhaustive extraction with a solvent such as 95% ethanol at room temperature.

-

The resulting extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

The pregnane glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

3. Chromatographic Separation:

-

The enriched fractions are subjected to multiple rounds of column chromatography.

-

Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of chloroform and methanol.

-

ODS Column Chromatography: Further separation is achieved using a reversed-phase octadecylsilyl (ODS) column with a methanol-water gradient.

-

Sephadex LH-20 Column Chromatography: Size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent is used to remove smaller impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

4. Structural Elucidation:

-

The structure of the purified this compound is determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the connectivity and stereochemistry of the aglycone and sugar moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula. Fast Atom Bombardment Mass Spectrometry (FABMS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to confirm the molecular weight and fragmentation patterns.

-

Quantification Methodology

For the quantification of pregnane glycosides in Marsdenia tenacissima, a sensitive and specific method such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is typically employed. While a method specifically for this compound is not detailed in the literature, the following protocol for related compounds can be adapted.

UPLC-MS/MS Method for Quantification of Pregnane Glycosides:

-

Sample Preparation: A known weight of the dried plant material is extracted with a suitable solvent (e.g., methanol). The extract is then filtered and diluted to an appropriate concentration for analysis.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18).

-

Mobile Phase: A gradient of acetonitrile and water (both containing a small amount of formic acid, e.g., 0.1%).

-

Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

-

Calibration: A calibration curve is constructed using a series of standard solutions of the purified compound of known concentrations.

-

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activities or the signaling pathways directly modulated by this compound. However, the crude extract of Marsdenia tenacissima and other related pregnane glycosides, such as Tenacissoside H and G, have been reported to possess a range of pharmacological effects, including anti-inflammatory and anti-cancer activities. It is plausible that this compound may contribute to the overall bioactivity of the plant extract.

Research on the extract of Marsdenia tenacissima and its other components has implicated several signaling pathways in its mechanism of action.

Signaling Pathways Associated with Marsdenia tenacissima Extract and its Components

The anti-inflammatory effects of Tenacissoside H have been shown to be mediated through the regulation of the NF-κB and p38 MAPK signaling pathways.

Caption: Inhibition of NF-κB and p38 MAPK pathways by Tenacissoside H.

Additionally, the anti-cancer effects of the Marsdenia tenacissima extract have been linked to the modulation of the PI3K/Akt/mTOR signaling pathway.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by M. tenacissima extract.

Conclusion

This compound is a structurally interesting pregnane glycoside isolated from the stems of Marsdenia tenacissima. While its natural source has been identified, there is a significant gap in the literature concerning its quantitative abundance and specific biological activities. The provided experimental protocols for the isolation and quantification of related compounds can serve as a valuable starting point for researchers aiming to study this compound in more detail. Future research should focus on quantifying the yield of this compound from its natural source and exploring its pharmacological potential and underlying mechanisms of action. This will be crucial for determining its viability as a lead compound in drug development programs.

References

Preliminary Mechanistic Insights into the Tenacissoside Family of Compounds

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: As of the latest literature review, specific mechanistic studies on Tenacissoside F are not available. This document provides a comprehensive overview of the preliminary mechanisms of action for closely related compounds within the Tenacissoside family, primarily Tenacissoside H (TH), Tenacissoside G (TG), and Tenacissoside C. The information presented herein is intended to serve as a foundational guide for researchers, scientists, and drug development professionals, offering insights into the potential biological activities and signaling pathways that this compound may also modulate.

Core Mechanisms of Action

Preliminary studies on Tenacissosides H, G, and C have revealed two primary areas of therapeutic potential: anti-inflammatory and anti-cancer activities. These effects are attributed to the modulation of key cellular signaling pathways involved in inflammation, cell cycle regulation, and apoptosis.

Anti-Inflammatory Effects

Tenacissoside H has demonstrated significant anti-inflammatory properties in in vivo models.[1][2] The primary mechanism involves the downregulation of pro-inflammatory signaling cascades, specifically the NF-κB and p38 MAPK pathways.[1][2] By inhibiting these pathways, Tenacissoside H effectively reduces the production of various inflammatory mediators.

Key anti-inflammatory actions include:

-

Inhibition of Pro-inflammatory Cytokines: Suppression of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-8 (IL-8).[1][2]

-

Upregulation of Anti-inflammatory Cytokines: Promotion of interleukin-10 (IL-10), which plays a role in resolving inflammation.[1]

-

Reduction of Inflammatory Enzymes: Decreased expression of cyclooxygenase-2 (COX-2), nitric oxide synthase (iNOS), and prostaglandin E synthase (PTGES).[1][2]

Anti-Cancer Activity

Several Tenacissosides have exhibited potent anti-cancer effects across various cancer cell lines. The underlying mechanisms are multifaceted, primarily converging on the induction of apoptosis (programmed cell death) and cell cycle arrest.

-

Induction of Ferroptosis: Tenacissoside H has been identified as an inducer of ferroptosis, a form of iron-dependent cell death, in anaplastic thyroid cancer cells.[3] This is achieved by reducing the expression of key ferroptosis inhibitors like GPX4 and SLC7A11.[3]

-

Apoptosis Induction:

-

Tenacissoside C: Induces apoptosis in K562 leukemia cells through the mitochondrial pathway, characterized by the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins Bax and Bak.[4] This leads to the activation of caspase-9 and caspase-3.[4]

-

Tenacissoside G: Potentiates the effects of 5-fluorouracil in colorectal cancer cells by inducing p53-mediated apoptosis and enhancing DNA damage.[5]

-

Tenacissoside H: Promotes apoptosis in colon cancer cells by downregulating the GOLPH3 gene.[6] In hepatocellular carcinoma cells, it enhances radiosensitivity by inducing autophagy and apoptosis via the PI3K/Akt/mTOR pathway.[7]

-

-

Cell Cycle Arrest: Tenacissoside C induces G0/G1 cell cycle arrest in K562 cells by downregulating cyclin D1 expression.[4]

Quantitative Data

The following tables summarize the quantitative data from the cited preliminary studies.

Table 1: In Vitro Cytotoxicity of Tenacissosides

| Compound | Cell Line | Assay | IC50 | Incubation Time (h) | Reference |

| Tenacissoside C | K562 | MTT | 31.4 µM | 24 | [4] |

| 22.2 µM | 48 | [4] | |||

| 15.1 µM | 72 | [4] | |||

| Tenacissoside H | LoVo | MTT | 40.24 µg/ml | 24 | [6] |

| 13.00 µg/ml | 48 | [6] | |||

| 5.73 µg/ml | 72 | [6] |

Table 2: Pharmacokinetic Parameters of Tenacissosides in Rats

| Compound | Administration | Dose (mg/kg) | Bioavailability (%) | Reference |

| Tenacissoside G | Oral | 5 | 22.9 | [8][9] |

| Intravenous | 1 | [8][9] | ||

| Tenacissoside H | Oral | 5 | 89.8 | [8][9] |

| Intravenous | 1 | [8][9] | ||

| Tenacissoside I | Oral | 5 | 9.4 | [8][9] |

| Intravenous | 1 | [8][9] | ||

| Tenacissoside G | Oral | 29.2 | [10] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Tenacissosides.

Caption: Anti-inflammatory signaling pathway of Tenacissoside H.

Caption: Mitochondrial apoptosis pathway induced by Tenacissoside C.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of Tenacissosides on cancer cell lines.

-

Procedure:

-

Cells (e.g., K562, LoVo) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the Tenacissoside compound or a vehicle control for specified time periods (e.g., 24, 48, 72 hours).[4][6]

-

Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

-

Western Blot Analysis

-

Objective: To quantify the expression levels of specific proteins involved in signaling pathways.

-

Procedure:

-

Cells or tissues are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).[1]

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[1]

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p38, NF-κB, Bcl-2, Caspase-3) overnight at 4°C.[1][4]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

-

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.

-

Procedure:

-

Cells are treated with the Tenacissoside compound for a specified duration.

-

Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry.

-

The cell population is gated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

-

In Vivo Zebrafish Inflammation Model

-

Objective: To assess the in vivo anti-inflammatory activity of Tenacissoside H.

-

Procedure:

-

Zebrafish larvae at 72 hours post-fertilization (hpf) are used.[1]

-

Inflammation is induced by methods such as tail cutting, exposure to copper sulfate (CuSO4), or lipopolysaccharide (LPS).[1][2]

-

The larvae are treated with different concentrations of Tenacissoside H.[1]

-

The migration of macrophages to the site of inflammation is observed and quantified using microscopy.[1]

-

For mechanistic studies, larvae are collected for RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory genes, or for protein extraction and Western blot analysis.[1]

-

Conclusion and Future Directions

The preliminary studies on Tenacissosides H, G, and C provide a strong foundation for understanding the potential therapeutic applications of this class of compounds, including this compound. The consistent observation of anti-inflammatory and anti-cancer activities suggests that Tenacissosides are potent modulators of fundamental cellular processes.

Future research should focus on:

-

Direct Mechanistic Studies on this compound: It is imperative to conduct studies specifically on this compound to elucidate its unique biological activities and mechanisms of action.

-

Target Identification: Identifying the direct molecular targets of Tenacissosides will provide a more precise understanding of their mechanism of action.

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies in relevant animal models are necessary to evaluate the therapeutic efficacy, pharmacokinetics, and safety profiles of these compounds.

-

Structure-Activity Relationship (SAR) Studies: Investigating the SAR of the Tenacissoside family will aid in the design and development of more potent and selective analogs.

This technical guide summarizes the current understanding of the mechanisms of action of the Tenacissoside family. As research in this area progresses, a clearer picture of the therapeutic potential of this compound will emerge.

References

- 1. images.drugscreen.org.cn [images.drugscreen.org.cn]

- 2. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tenacissoside G synergistically potentiates inhibitory effects of 5-fluorouracil to human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. e-century.us [e-century.us]

physical and chemical properties of Tenacissoside F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside F is a C21 steroidal glycoside, a class of natural products isolated from the stems of Marsdenia tenacissima. This plant has a long history in traditional medicine for its purported therapeutic properties, including anti-inflammatory and anti-tumor effects. The C21 steroidal glycosides, including this compound and its analogues, are considered to be among the primary bioactive constituents of this plant. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, supplemented with in-depth information on its closely related analogues, Tenacissoside C, G, and H, to offer a comprehensive understanding of this compound class for research and drug development purposes.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its basic molecular properties have been determined.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 928151-78-4 | ECHEMI |

| Molecular Formula | C35H56O12 | ECHEMI[1] |

| Molecular Weight | 668.8 g/mol | ECHEMI[1] |

| Predicted Density | 1.32 ± 0.1 g/cm³ | ECHEMI[1] |

| Predicted XLogP3 | 0.7 | ECHEMI[1] |

| Hydrogen Bond Donor Count | 4 | ECHEMI[1] |

| Hydrogen Bond Acceptor Count | 12 | ECHEMI[1] |

Spectral Data

Detailed spectral data for this compound is not extensively published. However, a metabolomics study of Marsdenia tenacissima confirmed the presence of this compound through mass spectrometry, detecting it as the formate adduct [M + HCOO]⁻.[1] The structural elucidation of new C21 steroidal glycosides from this plant, such as Tenacissoside L and M, has been achieved using a combination of ESI-MS, HR-ESI-MS, 1D-NMR (¹H and ¹³C), and 2D-NMR (COSY, HSQC, HMBC) spectroscopy.[2] It is anticipated that a similar combination of analytical techniques would be required for the full spectral characterization of this compound.

Biological Activity and Signaling Pathways of Tenacissoside Analogues

While the specific biological activities of this compound are yet to be fully elucidated, extensive research on its analogues, particularly Tenacissoside C, G, and H, provides valuable insights into its potential therapeutic effects.

Anti-Inflammatory Activity of Tenacissoside H

Tenacissoside H has demonstrated significant anti-inflammatory effects in zebrafish models by modulating the NF-κB and p38 signaling pathways.[3][4] It has been shown to suppress the expression of pro-inflammatory mediators such as TNF-α, IL-1β, IL-8, COX-2, and iNOS, while promoting the expression of the anti-inflammatory cytokine IL-10.[3][4]

Anti-Tumor Activity of Tenacissoside Analogues

Several Tenacissoside compounds have exhibited potent anti-tumor activities through various mechanisms.

-

Tenacissoside C: Induces G0/G1 cell cycle arrest and apoptosis in K562 leukemia cells. This is achieved through the mitochondrial pathway, involving the downregulation of Bcl-2 and Bcl-xL, upregulation of Bax and Bak, and activation of caspase-9 and caspase-3.[5]

-

Tenacissoside H: Has been shown to induce apoptosis and inhibit the migration of colon cancer cells by downregulating the expression of the GOLPH3 gene.[6] Furthermore, it induces autophagy and enhances the radiosensitivity of hepatocellular carcinoma cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[7] Recent studies also suggest that Tenacissoside H can trigger ferroptosis in anaplastic thyroid cancer cells.[8]

-

Tenacissoside G: Potentiates the inhibitory effects of the chemotherapeutic agent 5-fluorouracil (5-FU) in human colorectal cancer cells. The synergistic effect is mediated by increased activation of the caspase cascade, enhanced DNA damage, and induction of p53 phosphorylation.[9]

References

- 1. Nontargeted metabolomics study and pharmacodynamic evaluation of bidirectional fermentation for Ganoderma lucidum with Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two new C21 steroidal glycosides from Marsdenia tenacissima (ROXB.) WIGHT et ARN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. images.drugscreen.org.cn [images.drugscreen.org.cn]

- 4. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Tenacissoside G synergistically potentiates inhibitory effects of 5-fluorouracil to human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenacissoside F: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside F, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, is a subject of growing interest within the scientific community due to its potential therapeutic properties. As with any compound under investigation for pharmaceutical development, understanding its solubility characteristics is paramount for formulation, delivery, and bioavailability studies. This technical guide provides an in-depth overview of the solubility of this compound in various organic solvents, based on available data for closely related compounds. It also outlines a detailed experimental protocol for solubility determination and explores relevant signaling pathways associated with compounds from Marsdenia tenacissima.

Solubility of Tenacissoside Analogues in Organic Solvents

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| Tenacissoside G | DMSO | ≥ 67.2 mg/mL | 25 | - |

| Tenacissoside H | DMSO | 100 mg/mL (125.79 mM) | 25 | [1] |

| Ethanol | 32 mg/mL (40.25 mM) | 25 | [1] | |

| Water | Insoluble | 25 | [1] | |

| Tenacissoside I | DMSO | 100 mg/mL (122.71 mM) | 25 | Requires sonication.[2] |

| Methanol | Soluble | Not specified | Qualitative data. | |

| Ethanol | Soluble | Not specified | Qualitative data. | |

| Pyridine | Soluble | Not specified | Qualitative data. |

Disclaimer: The data presented above is for Tenacissoside G, H, and I and should be used as an estimation for this compound. Experimental determination of this compound's solubility is highly recommended for any research or development application.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a given solvent.[3] This protocol provides a detailed methodology for its implementation.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (e.g., DMSO, ethanol, methanol)

-

Glass vials or flasks with airtight seals

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.[3] The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker.

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifuge the vials at a high speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter. This step is critical to remove any undissolved microparticles.

-

-

-

Quantification:

-

Analyze the clear, saturated filtrate using a validated HPLC method.

-

Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting the peak area (or height) against the concentration.

-

Inject the filtered sample solution into the HPLC system and determine its concentration by interpolating its peak area from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Signaling Pathways Associated with Marsdenia tenacissima Compounds

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, studies on other compounds from Marsdenia tenacissima have revealed interactions with key cellular signaling cascades implicated in inflammation and cancer.

NF-κB and p38 MAPK Signaling Pathways

Tenacissoside H has been shown to exert anti-inflammatory effects by regulating the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways.[4][5]

Caption: Tenacissoside H inhibits the NF-κB and p38 MAPK signaling pathways.

Wnt/β-catenin Signaling Pathway

Extracts from Marsdenia tenacissima have been found to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[6]

Caption: Marsdenia tenacissima extract inhibits the Wnt/β-catenin pathway.

PI3K/Akt Signaling Pathway

C21 steroids isolated from Marsdenia tenacissima extract have been shown to induce apoptosis and inhibit proliferation in cancer cells, partially through the inhibition of the PI3K/Akt/mTOR and YAP pathways.

Caption: C21 steroids from Marsdenia tenacissima inhibit the PI3K/Akt pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, based on data from its close analogues. The detailed experimental protocol for the shake-flask method offers a reliable approach for researchers to determine the precise solubility of this compound in their solvents of interest. Furthermore, the exploration of signaling pathways associated with compounds from Marsdenia tenacissima highlights potential mechanisms of action and provides a basis for further pharmacological investigation. As research into this compound continues, a comprehensive understanding of its physicochemical properties, including its solubility, will be crucial for unlocking its full therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. images.drugscreen.org.cn [images.drugscreen.org.cn]

- 5. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Marsdenia tenacissima extract prevents the malignant progression of glioma through upregulating lncRNA MEG3 and SFRP1‐dependent inhibition of Wnt/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Tenacissoside F: A Technical Guide Based on Congeneric Compounds

Disclaimer: As of the latest literature review, specific experimental data on the biological activities and therapeutic targets of Tenacissoside F is not available. This technical guide, therefore, presents a detailed analysis of the therapeutic targets of its closely related congeners: Tenacissoside C, Tenacissoside G, and Tenacissoside H. Due to their structural similarities as C21 steroidal glycosides isolated from Marsdenia tenacissima, the mechanisms described herein for these related compounds may offer valuable insights into the potential therapeutic applications of this compound. All data and pathways discussed should be considered predictive for this compound and require experimental validation.

Introduction

Tenacissosides are a class of C21 steroidal glycosides derived from the traditional medicinal plant Marsdenia tenacissima. While research on this compound is nascent, extensive studies on its analogs, particularly Tenacissosides C, G, and H, have revealed potent anti-cancer and anti-inflammatory properties. These compounds exert their effects by modulating a variety of cellular signaling pathways implicated in oncogenesis and inflammation. This guide synthesizes the current understanding of the therapeutic targets of these Tenacissoside congeners to provide a predictive framework for future research and drug development efforts focused on this compound.

Potential Anti-Cancer Therapeutic Targets

The anti-cancer activities of Tenacissoside congeners are multifaceted, involving the induction of various forms of cell death, cell cycle arrest, and the inhibition of pro-survival signaling pathways.

Induction of Apoptosis

Tenacissosides C, G, and H have all been shown to induce apoptosis in various cancer cell lines. The underlying mechanisms involve both intrinsic (mitochondrial) and extrinsic pathways, as well as the modulation of key apoptotic regulators.

Tenacissoside C has been demonstrated to induce apoptosis in human chronic myelogenous leukemia K562 cells via the mitochondrial pathway.[1] This process is characterized by the regulation of Bcl-2 family proteins and the subsequent activation of caspases.

-

Key Molecular Events:

In colorectal cancer cells, Tenacissoside G potentiates the pro-apoptotic effects of the chemotherapeutic agent 5-fluorouracil (5-FU) through a mechanism that involves the tumor suppressor protein p53.[2]

-

Key Molecular Events:

Tenacissoside H induces apoptosis in hepatocellular carcinoma (HCC) and colon cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[3][4]

-

Key Molecular Events:

Induction of Autophagy

Tenacissoside H has been shown to induce autophagy in hepatocellular carcinoma cells, which contributes to its anti-tumor effects and enhances radiosensitivity.[3][5]

-

Key Molecular Events:

Induction of Ferroptosis

Recent studies have identified Tenacissoside H as an inducer of ferroptosis, an iron-dependent form of regulated cell death, in anaplastic thyroid cancer.[6]

-

Key Molecular Events:

Cell Cycle Arrest

Tenacissoside C has been shown to induce G0/G1 phase cell cycle arrest in K562 cells, thereby inhibiting their proliferation.[1]

-

Key Molecular Event:

-

Downregulation of Cyclin D1 protein expression.[1]

-

Potential Anti-Inflammatory Therapeutic Targets

Tenacissoside H has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[7]

Inhibition of NF-κB and p38 MAPK Signaling Pathways

In a zebrafish model of inflammation, Tenacissoside H was found to inhibit the activation of the NF-κB and p38 MAPK signaling pathways.[7]

-

Key Molecular Events:

Quantitative Data Summary

The following tables summarize the available quantitative data for the anti-cancer activities of Tenacissoside congeners.

Table 1: Cytotoxicity of Tenacissoside C in K562 Cells [1]

| Time (h) | IC50 (µM) |

| 24 | 31.4 |

| 48 | 22.2 |

| 72 | 15.1 |

Table 2: Cytotoxicity of Tenacissoside H in Human Colon Cancer LoVo Cells [1][4]

| Time (h) | IC50 (µg/mL) |

| 24 | 40.24 |

| 48 | 13.00 |

| 72 | 5.73 |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Tenacissoside congeners.

References

- 1. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tenacissoside G synergistically potentiates inhibitory effects of 5-fluorouracil to human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Tenacissoside F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside F, a pregnane glycoside isolated from the stems of Marsdenia tenacissima, has garnered interest for its potential therapeutic properties. This document provides a comprehensive protocol for the extraction and purification of this compound, synthesized from established methods for isolating similar compounds from its natural source. The protocol details the initial extraction from plant material, followed by fractionation and a multi-step chromatographic purification process. Additionally, this guide includes a template for quantitative data collection and a diagram of a key signaling pathway potentially modulated by related compounds, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction

Marsdenia tenacissima is a plant rich in C21 steroidal glycosides, a class of compounds known for a variety of biological activities, including anti-tumor and anti-inflammatory effects.[1] this compound belongs to this family of pregnane glycosides.[2] The isolation of this compound requires a systematic approach involving solvent extraction and multiple chromatographic steps to separate it from a complex mixture of structurally related compounds. This protocol outlines a robust methodology for obtaining high-purity this compound for further pharmacological investigation.

Experimental Protocols

Plant Material and Reagents

-

Plant Material: Dried stems of Marsdenia tenacissima.

-

Reagents: 95% Ethanol, Ethyl Acetate, Dichloromethane, Methanol, Acetonitrile (HPLC grade), Water (deionized or distilled), Silica gel (for column chromatography), C18 reversed-phase silica gel (for preparative HPLC).

Extraction of Crude Tenacissosides

-

Grinding: Grind the dried stems of Marsdenia tenacissima into a coarse powder.

-

Extraction:

-

Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature.

-

Alternatively, perform successive extractions (3 times) with 95% ethanol using sonication for 1 hour for each extraction.

-

-

Filtration and Concentration:

-

Filter the ethanolic extract through cheesecloth and then filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

Fractionation of the Crude Extract

-

Suspension: Suspend the crude ethanol extract in water.

-

Liquid-Liquid Partitioning:

-

Concentration: Concentrate the ethyl acetate fraction to dryness under reduced pressure to yield the crude glycoside mixture.

Chromatographic Purification of this compound

The purification of this compound from the crude glycoside mixture is a multi-step process.

-

Column Packing: Pack a silica gel column with a suitable solvent system, for example, a gradient of dichloromethane and methanol.

-

Loading: Dissolve the crude glycoside mixture in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise or linear gradient of increasing methanol concentration in dichloromethane.

-

Fraction Collection: Collect fractions of a fixed volume.

-

Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound. Pool the fractions that show the presence of the target compound.

-

Column: Use a C18 reversed-phase preparative HPLC column.

-

Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water.

-

Sample Preparation: Dissolve the enriched fraction from the silica gel column in the initial mobile phase and filter it through a 0.45 µm filter.

-

Injection and Elution: Inject the sample onto the preparative HPLC system and elute with the programmed gradient.

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be predetermined using an analytical HPLC-MS system.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

-

Lyophilization: Lyophilize the pure fraction to obtain this compound as a powder.

Quantitative Data

| Step | Starting Material (g) | Product | Yield (g) | Yield (%) | Purity (%) | Method of Purity Analysis |

| Extraction | Dried M. tenacissima stems | Crude Ethanol Extract | ||||

| Fractionation | Crude Ethanol Extract | Ethyl Acetate Fraction | ||||

| Silica Gel CC | Ethyl Acetate Fraction | Enriched Fraction | HPLC | |||

| Prep-HPLC | Enriched Fraction | Purified this compound | >95% | HPLC, NMR |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Potential Signaling Pathway

While the specific signaling pathway modulated by this compound is a subject of ongoing research, related C21 steroidal glycosides from Marsdenia tenacissima have been shown to exert their anti-tumor effects through pathways such as the PI3K/AKT/mTOR pathway.[1]

Caption: Hypothesized Inhibition of the PI3K/AKT/mTOR Pathway.

Conclusion

This document provides a detailed, synthesized protocol for the extraction and purification of this compound from Marsdenia tenacissima. The multi-step process, involving initial solvent extraction followed by systematic chromatographic separation, is crucial for obtaining a high-purity compound suitable for research and development. The provided templates and diagrams serve as a valuable resource for researchers, facilitating a more efficient and structured approach to the isolation of this and other related natural products. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Five new pregnane glycosides from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Combined Phytochemistry and Network Pharmacology Approach to Reveal Potential Anti-NSCLC Effective Substances and Mechanisms in Marsdenia tenacissima (Roxb.) Moon (Stem) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Tenacissoside F

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenacissoside F is a C21 steroidal glycoside, a class of compounds known for their potential pharmacological activities. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. This document provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound. The presented method is based on established protocols for analogous compounds, Tenacissoside G, H, and I, and provides a robust starting point for method development and validation.[1][2][3][4][5][6]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography system equipped with a mass spectrometer (HPLC-MS/MS) is recommended for the sensitive and selective detection of this compound.

Table 1: HPLC and Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| HPLC System | Ultra-Performance Liquid Chromatography (UPLC) system |

| Column | UPLC HSS T3 C18, 50 mm × 2.1 mm, 1.8 µm[1][2][3][5][6] or UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm[4] |

| Mobile Phase A | Water with 0.1% Formic Acid[2][3][4][5][6] |

| Mobile Phase B | Acetonitrile[2][3][5][6] or Methanol[4] |

| Gradient Elution | A time-based gradient from a lower to a higher concentration of mobile phase B is recommended to ensure optimal separation. A suggested starting gradient is: 0-0.5 min, 10% B; 0.5-4.0 min, 10-90% B; 4.0-5.0 min, 90% B; 5.1-6.0 min, 10% B.[6] |

| Flow Rate | 0.4 mL/min[2][3][5][6] |

| Column Temperature | 40°C[3][6] |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2][3][5][6] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Note: The specific MRM transitions for this compound and an appropriate internal standard (IS) need to be determined by direct infusion and optimization on the mass spectrometer.

2. Preparation of Standard Solutions and Samples

-

Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol or a mixture of methanol and water.

-

Sample Preparation (from Plasma):

-

Protein Precipitation: To 100 µL of plasma sample, add 200 µL of acetonitrile-methanol (9:1, v/v) containing the internal standard.[4] Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[4]

-

Liquid-Liquid Extraction: Alternatively, add an appropriate amount of internal standard to the plasma sample, followed by the addition of ethyl acetate.[2][5][6] Vortex to mix and centrifuge to separate the layers.

-

Collect the supernatant (from either method) and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase composition.

-

Data Presentation

The following tables summarize the expected performance characteristics of the HPLC method for this compound, based on data reported for analogous compounds.

Table 2: Method Validation Parameters (Based on Analogue Data)

| Parameter | Expected Range/Value |

| Linearity Range | 5–2000 ng/mL[2][3][5][6] |

| Correlation Coefficient (r²) | > 0.99[2][3][5][6] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[6] |

| Intra-day Precision (RSD) | < 15%[1] |

| Inter-day Precision (RSD) | < 15%[1] |

| Accuracy | 85–115%[1] |

| Recovery | > 80%[1][6] |

| Matrix Effect | 85-115%[1] |

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound using the described HPLC-MS/MS method.

Caption: Workflow for this compound analysis.

Signaling Pathway Visualization

While a specific signaling pathway for this compound is not detailed in the provided context, related compounds from Marsdenia tenacissima have been shown to exert anti-cancer effects through pathways like PI3K/AKT, RAS/RAF/MEK/ERK, and VEGF.[7] The following diagram illustrates a generalized representation of these interconnected pathways.

Caption: Potential signaling pathways affected by Tenacissosides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. e-century.us [e-century.us]

- 5. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Combined Phytochemistry and Network Pharmacology Approach to Reveal Potential Anti-NSCLC Effective Substances and Mechanisms in Marsdenia tenacissima (Roxb.) Moon (Stem) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Bioactivity of Tenacissoside F Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel Tenacissoside F derivatives and detailed protocols for evaluating their potential anti-inflammatory and anti-cancer bioactivities.

Introduction

This compound is a C21 steroidal glycoside, a class of natural products known for a wide range of pharmacological activities. Building upon the known anti-inflammatory and anti-tumor properties of related tenacissosides, this document outlines methods for the chemical modification of this compound to generate derivatives with potentially enhanced therapeutic efficacy. The protocols provided herein describe the synthesis of acylated and glycosylated analogs of this compound and the subsequent evaluation of their biological effects on key signaling pathways implicated in inflammation and cancer.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached by modifying the sugar moieties or the steroidal aglycone. Here, we focus on two primary strategies: regioselective acylation of the sugar hydroxyl groups and glycosylation to introduce additional sugar residues.

Protocol 1: Regioselective Acylation of this compound

This protocol describes the synthesis of an acetylated derivative of this compound (TF-Ac) at the C-6' position of the terminal sugar residue, a modification often associated with altered bioactivity.

Materials:

-

This compound

-

Anhydrous pyridine

-

Acetic anhydride

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the solution.

-

Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound-6'-O-acetate (TF-Ac).

Protocol 2: Glycosylation of this compound

This protocol details the addition of a glucose moiety to the C-4' hydroxyl group of the terminal sugar of this compound to generate a new glycosylated derivative (TF-Glu).

Materials:

-

This compound

-

Peracetylated glucosyl trichloroacetimidate

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous dichloromethane (DCM)

-

Molecular sieves (4 Å)

-

Triethylamine

-

Sodium methoxide in methanol

-

Amberlite IR-120 H+ resin

-

Methanol

-

Silica gel for column chromatography

-

DCM and methanol for chromatography

Procedure:

-

Dry this compound and peracetylated glucosyl trichloroacetimidate under high vacuum for 2 hours.

-

To a solution of this compound (1 equivalent) and peracetylated glucosyl trichloroacetimidate (1.5 equivalents) in anhydrous DCM, add activated 4 Å molecular sieves.

-

Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.

-

Cool the reaction to -20°C.

-

Add TMSOTf (0.2 equivalents) dropwise.

-

Allow the reaction to stir at -20°C for 4 hours, monitoring by TLC.

-

Quench the reaction by adding triethylamine.

-

Filter the reaction mixture through celite and concentrate the filtrate.

-

Purify the crude product by silica gel chromatography to obtain the protected diglycoside.

-

Dissolve the protected product in anhydrous methanol and add a catalytic amount of sodium methoxide.

-

Stir at room temperature for 6 hours until deacetylation is complete (monitored by TLC).

-

Neutralize the reaction with Amberlite IR-120 H+ resin, filter, and concentrate.

-

Purify the final product, this compound-4'-O-glucoside (TF-Glu), by silica gel chromatography using a DCM/methanol gradient.

Bioactivity Evaluation of this compound Derivatives

The synthesized derivatives, along with the parent compound this compound, are evaluated for their anti-inflammatory and anti-cancer properties through a series of in vitro and in vivo assays.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the hypothetical quantitative data for the bioactivity of this compound and its derivatives.

| Compound | Cytotoxicity (IC50 in µM) against HeLa Cells |

| This compound | 25.3 ± 2.1 |

| TF-Ac | 15.8 ± 1.5 |

| TF-Glu | 35.1 ± 3.2 |

| Doxorubicin (Ctrl) | 0.8 ± 0.1 |

| Compound | Inhibition of Carrageenan-Induced Paw Edema (%) at 4h (50 mg/kg) |

| This compound | 45.2 ± 3.5 |

| TF-Ac | 62.7 ± 4.1 |

| TF-Glu | 30.5 ± 2.9 |

| Indomethacin (Ctrl) | 75.3 ± 5.2 |

| Compound | NF-κB Nuclear Translocation Inhibition (%) at 10 µM | p38 MAPK Phosphorylation Inhibition (%) at 10 µM | Caspase-3 Activity (Fold Increase) at 15 µM |

| This compound | 35.6 ± 2.8 | 40.1 ± 3.3 | 2.5 ± 0.3 |

| TF-Ac | 58.9 ± 4.5 | 65.4 ± 5.1 | 4.8 ± 0.5 |

| TF-Glu | 20.3 ± 2.1 | 25.8 ± 2.4 | 1.7 ± 0.2 |

| Bay 11-7082 (Ctrl) | 85.2 ± 6.7 | N/A | N/A |

| SB203580 (Ctrl) | N/A | 88.9 ± 7.2 | N/A |

| Staurosporine (Ctrl) | N/A | N/A | 8.2 ± 0.9 |

Experimental Protocols

Protocol 3: MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

HeLa cells

-

DMEM with 10% FBS

-

This compound and derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and its derivatives for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-